molecular formula C19H21N3O4S B2447993 Methyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)benzoate CAS No. 1396758-97-6

Methyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)benzoate

Cat. No.: B2447993
CAS No.: 1396758-97-6
M. Wt: 387.45
InChI Key: ZGHLJZRHOXQUQU-UHFFFAOYSA-N
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Description

Methyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[(7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-4-15-11(2)20-19-22(17(15)24)9-13(10-27-19)16(23)21-14-7-5-12(6-8-14)18(25)26-3/h5-8,13H,4,9-10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHLJZRHOXQUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and potential applications in medicine.

Chemical Structure and Properties

The compound's molecular formula is C16H17N3O5SC_{16}H_{17}N_3O_5S, with a molecular weight of approximately 363.38 g/mol. The structure features a pyrimidine and thiazine moiety that contributes to its biological properties.

Anticancer Properties

Research indicates that compounds with similar structural characteristics exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study on chloroethyl pyrimidine nucleosides demonstrated their ability to significantly inhibit cell migration and invasion in vulvar epidermal carcinoma cells (A431) . This suggests that this compound may possess similar therapeutic potential.

Antimicrobial Activity

Compounds containing thiazine rings are known for their antimicrobial properties. A study highlighted the synthesis of thiazole-pyrimidine compounds that showed promising antibacterial and antifungal activities . The specific activity of this compound against various microbial strains needs further investigation but may align with these findings.

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in cancer progression or microbial resistance. For example, nucleoside analogs targeting thymidine kinase have shown efficacy in cancer therapies . The potential of this compound as an enzyme inhibitor could be explored through kinetic studies.

Case Studies

StudyFindings
Chloroethyl Pyrimidine NucleosidesSignificant inhibition of A431 cell proliferation and migration
Thiazole-Pyrimidine CompoundsExhibited notable antibacterial and antifungal activities
Thymidine Kinase InhibitionCarboranyl pyrimidine nucleoside analogs showed enhanced substrate inhibition

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrimidine-thiazine framework. Its synthesis typically involves multi-step organic reactions that may include cyclization and functionalization processes. The synthesis pathway often utilizes readily available reagents and can be optimized for yield and purity.

Synthesis Overview

  • Starting Materials : Common precursors include thiazine derivatives and carboxylic acids.
  • Reactions : Key reactions may involve:
    • Cyclization to form the thiazine ring.
    • Amide formation for the carboxamido group.
    • Esterification to produce the methyl ester.

Antimicrobial Properties

Research indicates that compounds similar to methyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)benzoate exhibit broad-spectrum antimicrobial activity. For instance, derivatives of thiazole and pyrimidine have shown effectiveness against various bacterial strains and fungi.

Anticancer Activity

Studies have demonstrated that this class of compounds can inhibit cancer cell proliferation. The mechanism often involves interference with cell cycle progression or induction of apoptosis in cancer cells. For example:

  • Case Study : A derivative demonstrated significant cytotoxicity against prostate cancer cell lines in vitro.

Anti-inflammatory Effects

In silico studies suggest potential as 5-lipoxygenase inhibitors, which are relevant in treating inflammatory diseases. Compounds with similar structures have been evaluated for their ability to reduce inflammation markers in various models.

Case Study 1: Antimicrobial Evaluation

A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thiazine structure enhanced antibacterial potency compared to standard antibiotics like ciprofloxacin.

Case Study 2: Anticancer Activity

In vitro assays showed that specific derivatives inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The most potent compound exhibited an IC50 value significantly lower than that of conventional chemotherapeutics.

CompoundActivity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)
Compound AAntibacterialStaphylococcus aureus25 μg/mL
Compound BAnticancerBreast cancer cell line15 μM
Compound CAnti-inflammatoryInflammatory modelEffective at 10 μM

Preparation Methods

Cyclocondensation of Ethyl 2-Cyano-3,3-Bis(Methylthio)Acrylate with Thiourea

The foundational step involves forming the bicyclic system through a Michael addition-cyclization sequence. Adapted from, ethyl 2-cyano-3,3-bis(methylthio)acrylate (1 ) reacts with thiourea (2 ) in dimethylformamide (DMF) under reflux with potassium carbonate (K₂CO₃) to yield 2,6-dihydro-4,8-bis(methylthio)-2,6-dioxopyrimido[2,1-b]thiazine-3,7-dicarbonitrile (3 ) (Scheme 1).

Reaction Conditions :

  • Molar ratio: 1 (2 mmol) : 2 (1 mmol)
  • Solvent: DMF (10 mL)
  • Catalyst: K₂CO₃ (10 mg)
  • Temperature: Reflux (12 h)
  • Yield: 86%.

Mechanistic Insight :
Thiourea acts as a bifunctional nucleophile, attacking the α,β-unsaturated carbonyl system to form a thioamide intermediate, which cyclizes to the pyrimidothiazine core.

Regioselective Alkylation at Positions 7 and 8

To introduce ethyl and methyl groups, 3 undergoes sequential alkylation. Using ethyl iodide and methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) selectively substitutes the methylthio (-SMe) groups at positions 7 and 8.

Procedure :

  • 7-Ethylation : 3 (1 mmol) + ethyl iodide (1.2 mmol) in THF (10 mL) with NaH (1.5 mmol) at 0°C → room temperature (6 h).
  • 8-Methylation : Intermediate (1 mmol) + methyl iodide (1.2 mmol) in THF (10 mL) with NaH (1.5 mmol) at 0°C → room temperature (6 h).
  • Yield : 72% over two steps.

Characterization :

  • ¹H NMR : δ 1.25 (t, 3H, CH₂CH₃), 2.10 (s, 3H, CH₃), 3.35 (q, 2H, CH₂CH₃).
  • IR : 1680 cm⁻¹ (C=O), 2250 cm⁻¹ (C≡N).

Analytical Validation and Spectroscopic Data

Structural Confirmation via NMR and Mass Spectrometry

  • ¹H NMR (CDCl₃) : δ 8.10 (d, 2H, Ar-H), 7.90 (d, 2H, Ar-H), 4.10 (s, 3H, OCH₃), 3.75 (m, 2H, CH₂CH₃), 2.50 (s, 3H, CH₃), 1.30 (t, 3H, CH₂CH₃).
  • ¹³C NMR : δ 170.2 (C=O), 165.5 (COOCH₃), 155.0 (C≡N), 52.3 (OCH₃).
  • ESI-MS : m/z 458 [M+H]⁺.

Purity Assessment via HPLC

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile/water (70:30).
  • Retention time : 12.4 min (purity >98%).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Key Advantage
Cyclocondensation DMF/K₂CO₃ reflux 86 95 High efficiency, scalability
Alkylation NaH/THF, 0°C→RT 72 90 Regioselectivity
Amidation Xylene reflux, anhydrous 78 98 Minimal byproduct formation

Q & A

Q. Table 1: Key Analytical Techniques

TechniqueApplication ExampleReference
TLCMonitor chalcone cyclization reactions
1^1H NMRAssign methyl/ethyl groups at δ 1.2–2.5 ppm
X-ray DiffractionConfirm dihedral angles (e.g., 80.94° between fused rings)

Advanced: How can contradictions in spectroscopic data be resolved during structural elucidation?

Answer:
Contradictions often arise from impurities, solvent effects, or conformational flexibility. Mitigation strategies include:

  • Cross-Validation: Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
  • Solvent Screening: Test multiple solvents (e.g., DMSO vs. CDCl3) to resolve peak splitting caused by hydrogen bonding .
  • Dynamic NMR Studies: Analyze temperature-dependent spectra to detect rotameric equilibria in substituents like benzyloxy groups .
  • Crystallographic Reference: Use single-crystal X-ray data to anchor spectral assignments (e.g., confirming puckered pyrimidine rings) .

Basic: What are optimal synthetic routes for constructing the pyrimido-thiazine core?

Answer:
The core is typically synthesized via cyclization or multi-component reactions:

  • Cyclization under Reflux: Combine precursors (e.g., thioxo-pyrimidines and aldehydes) in acetic acid/anhydride (1:1) with NaOAc at 110–120°C for 8–10 hours .
  • One-Pot Reactions: Use chloroacetic acid to facilitate ring closure, achieving yields >70% after recrystallization .
  • Purification: Isolate products via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Table 2: Representative Reaction Conditions

StepConditionsYieldReference
CyclizationAcetic acid, NaOAc, 110°C, 8–10 h78%
PurificationEthyl acetate/ethanol (3:2)55–61%

Advanced: How can computational methods enhance conformational analysis of this compound?

Answer:

  • Density Functional Theory (DFT): Calculate energy-minimized structures to predict puckering in the pyrimidine ring (e.g., C5 deviation of 0.224 Å from plane) .
  • Molecular Dynamics (MD): Simulate solvent effects on conformational stability (e.g., DMSO interactions with carbonyl groups) .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships (SAR) .

Basic: What biological screening approaches are suitable for initial evaluation?

Answer:

  • Enzyme Inhibition Assays: Test activity against kinases or proteases using fluorescence-based substrates (e.g., ATPase assays at 10–100 µM concentrations) .
  • Antimicrobial Screening: Use microdilution methods (MIC) against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Advanced: How to address low yields in multi-step syntheses of analogous pyrimido-thiazines?

Answer:
Optimize critical steps:

  • Intermediate Stabilization: Protect reactive groups (e.g., benzyloxy) to prevent side reactions .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2) to accelerate cyclization .
  • Flow Chemistry: Improve scalability and reproducibility using continuous reactors .

Basic: What spectroscopic "red flags" indicate impurities in the final product?

Answer:

  • NMR: Extra peaks in aromatic regions (δ 6.5–8.5 ppm) suggest unreacted precursors .
  • IR: Unassigned carbonyl stretches (~1700 cm⁻¹) may indicate ester hydrolysis .
  • HRMS: Adducts (e.g., Na+/K+) or isotopic clusters signal incomplete purification .

Advanced: How can crystallographic data inform SAR studies?

Answer:

  • Hydrogen Bonding Networks: Identify key interactions (e.g., C–H···O bonds stabilizing bioactive conformations) .
  • Dihedral Angles: Correlate substituent orientation (e.g., 80.94° between fused rings) with steric effects on target binding .

Basic: What solvents and temperatures are optimal for recrystallization?

Answer:

  • Solvent Pairs: Ethyl acetate/ethanol (3:2) for slow evaporation, yielding high-purity crystals .
  • Temperature Gradients: Cool refluxed mixtures from 120°C to 25°C to precipitate solids .

Advanced: How to design analogs to improve metabolic stability?

Answer:

  • Substituent Engineering: Replace labile groups (e.g., esters with amides) to resist hydrolysis .
  • Isosteric Replacement: Swap methoxy groups with trifluoromethyl to enhance lipophilicity and stability .
  • Prodrug Strategies: Mask carboxylates as tert-butyl esters for improved bioavailability .

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